molecular formula C20H19N5O2S B12376985 Ripk1-IN-16

Ripk1-IN-16

Cat. No.: B12376985
M. Wt: 393.5 g/mol
InChI Key: IECXSYCNRXFRJS-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to achieve the final this compound compound. These intermediates often contain functional groups that enhance the inhibitory activity of the final product .

Scientific Research Applications

Ripk1-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as autoimmune disorders, neurodegenerative diseases, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1

Mechanism of Action

Ripk1-IN-16 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding pocket and the allosteric regulatory domain of RIPK1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-16

This compound is unique due to its high selectivity and potency in inhibiting RIPK1. Unlike other inhibitors, this compound targets both the ATP-binding pocket and the allosteric regulatory domain, providing a dual mechanism of action that enhances its therapeutic potential .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-sulfanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H19N5O2S/c1-25-15-9-5-6-10-16(15)27-12-14(20(25)28)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1

InChI Key

IECXSYCNRXFRJS-AWEZNQCLSA-N

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Origin of Product

United States

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